2-[7-(Hydroxymethyl)naphthalen-2-yl]acetonitrile
Description
Properties
Molecular Formula |
C13H11NO |
|---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
2-[7-(hydroxymethyl)naphthalen-2-yl]acetonitrile |
InChI |
InChI=1S/C13H11NO/c14-6-5-10-1-3-12-4-2-11(9-15)8-13(12)7-10/h1-4,7-8,15H,5,9H2 |
InChI Key |
LSVCIIPHWKVQQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)CO)CC#N |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Decarboxylative Coupling Method
One of the most efficient and high-yielding methods for synthesizing naphthylacetonitrile derivatives, including the parent 2-naphthylacetonitrile, is the palladium-catalyzed decarboxylative coupling of cyanoacetate salts with aryl halides or triflates. This method can be adapted to prepare 2-[7-(hydroxymethyl)naphthalen-2-yl]acetonitrile by using suitably functionalized starting materials.
Reactants and Catalysts : The reaction typically involves aryl halides such as 2-chloronaphthalene derivatives bearing a protected or free hydroxymethyl group at the 7-position, sodium cyanoacetate salts, and palladium catalysts like di-μ-chlorobis(η^3-2-propenyl)dipalladium combined with phosphine ligands such as 2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl.
Reaction Conditions : The procedure is conducted in an inert atmosphere (argon), using mesitylene as solvent, at elevated temperatures around 140 °C for approximately 5 hours.
Outcome : This method yields the desired 2-(naphthalen-2-yl)acetonitrile derivatives with high efficiency (up to 96% yield reported for analogous compounds). Subsequent selective hydroxymethylation or deprotection steps yield the target this compound.
Hydroxymethylation of 2-Naphthylacetonitrile
Another approach involves first synthesizing 2-naphthylacetonitrile, followed by regioselective hydroxymethylation at the 7-position of the naphthalene ring.
Starting Material : 2-Naphthylacetonitrile, prepared via the palladium-catalyzed method or classical cyanation methods.
Hydroxymethylation : This can be achieved by electrophilic substitution reactions using formaldehyde or paraformaldehyde under acidic or basic conditions, targeting the 7-position activated by the electronic environment of the naphthalene ring.
Purification and Characterization : The product is typically purified by crystallization or chromatography and characterized by ^1H NMR, ^13C NMR, IR spectroscopy, and mass spectrometry to confirm the presence of the hydroxymethyl and nitrile groups.
Alternative Synthetic Routes
Sulfur-Mediated Cyanation : Some patents describe the use of sulfur reagents in the cyanation of methoxy-substituted naphthyl derivatives to form acetonitrile intermediates, which can be further transformed into hydroxymethyl derivatives upon demethylation and hydroxymethylation steps.
Hydrogenation and Functional Group Interconversions : Catalytic hydrogenation of methoxy or aldehyde intermediates on the naphthalene ring followed by cyanation can be employed to access the hydroxymethyl-substituted acetonitrile compounds.
| Method | Key Reagents/Catalysts | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Palladium-Catalyzed Decarboxylative Coupling | 2-Chloronaphthalene derivative, sodium cyanoacetate, Pd catalyst, phosphine ligand | Mesitylene, 140 °C, 5 h | Up to 96% | High yield, scalable, robust | Requires expensive Pd catalyst |
| Hydroxymethylation Post-Cyanation | 2-Naphthylacetonitrile, formaldehyde | Acidic/basic medium, reflux | Variable | Direct functionalization, versatile | Regioselectivity challenges |
| Sulfur-Mediated Cyanation | Methoxy-naphthyl compounds, sulfur reagents | 35-190 °C, 1-10 h | Moderate | Eco-friendly, avoids hazardous reagents | Longer reaction times, moderate yields |
The palladium-catalyzed decarboxylative coupling is the most modern and industrially viable method, offering excellent yields and reproducibility. It avoids hazardous cyanide salts and allows for direct coupling of cyanoacetate salts with aryl halides, which is beneficial for scale-up.
Sulfur-mediated cyanation processes provide an alternative green chemistry approach, reducing the use of toxic reagents and solvents. These processes operate under neat or solvent-free conditions at elevated temperatures, minimizing environmental impact.
Hydroxymethylation reactions require careful control of reaction conditions to achieve regioselectivity at the 7-position on the naphthalene ring, often necessitating protecting groups or directing groups to avoid side reactions.
The preparation of this compound involves strategic selection of synthetic routes combining efficient cyanation methods with selective hydroxymethylation. Palladium-catalyzed decarboxylative coupling stands out as a robust and high-yielding method for the acetonitrile core, while subsequent hydroxymethylation or sulfur-mediated cyanation routes provide pathways to the hydroxymethyl-substituted target. The choice of method depends on available starting materials, scale, cost considerations, and environmental factors.
Chemical Reactions Analysis
Types of Reactions
2-[7-(Hydroxymethyl)naphthalen-2-yl]acetonitrile undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the hydroxymethyl group to a carboxylic acid.
Reduction: Reducing agents like lithium aluminum hydride can reduce the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group results in the formation of a carboxylic acid, while reduction of the nitrile group yields an amine.
Scientific Research Applications
2-[7-(Hydroxymethyl)naphthalen-2-yl]acetonitrile has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[7-(Hydroxymethyl)naphthalen-2-yl]acetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues with Naphthalene Backbones
2-(Naphthalen-2-yl)acetonitrile
- Structure : Lacks the hydroxymethyl group at position 6.
- Properties : Reduced polarity compared to the hydroxymethyl derivative, leading to lower solubility in aqueous media.
- Reactivity : In Cu-catalyzed oxidative C–CN bond cleavage, 2-(naphthalen-2-yl)acetonitrile yields primary amides with 71% efficiency, suggesting that the absence of steric hindrance from the hydroxymethyl group improves reaction kinetics .
2-(7-Methoxy-1-naphthyl)acetonitrile
- Structure : Methoxy substituent at position 7 on a 1-naphthyl ring.
- Properties : The methoxy group is electron-donating, altering electronic density and crystal packing. A crystal structure study highlights planar naphthalene alignment, with methoxy influencing intermolecular interactions .
- Applications : Primarily used as a pharmaceutical intermediate; the methoxy group may enhance metabolic stability compared to hydroxymethyl .
2-(Benzyloxy)-2-(naphthalen-2-yl)acetonitrile
- Structure : Benzyloxy group replaces hydroxymethyl.
- Properties : Increased lipophilicity due to the benzyl group, making it suitable for dye applications (e.g., cell imaging and textiles) .
- Reactivity : The benzyloxy group can be cleaved under hydrogenation conditions, offering a route to hydroxy derivatives .
Derivatives with Modified Substituents
[5-Hydroxy-2-(4-hydroxyphenyl)-1-benzofuran-7-yl]acetonitrile
- Structure : Benzofuran core with dual hydroxyl groups.
- Applications : Used in studies requiring polar interactions, such as enzyme inhibition .
Halogenated Derivatives (e.g., 8-chloro-7-fluoronaphthalen-1-yl analogs)
- Structure : Halogen atoms introduce electron-withdrawing effects.
- Properties : Higher molecular weight (e.g., LCMS [M+1]: 620) and increased stability but reduced nucleophilicity at the nitrile group .
- Applications : Common in kinase inhibitors due to halogen-mediated hydrophobic interactions .
Functional and Reactivity Comparisons
Key Findings from Research
Steric and Electronic Effects : The hydroxymethyl group in this compound balances electronic effects (mild electron-donating) and steric accessibility, enabling efficient nitrile transformations compared to bulkier benzyloxy or halogenated analogs .
Synthetic Versatility : The compound’s dual functional groups allow sequential modifications, such as hydroxymethyl oxidation to carboxylic acids followed by nitrile hydrolysis to amides .
Biological Activity
2-[7-(Hydroxymethyl)naphthalen-2-yl]acetonitrile is a compound with potential biological activity due to its unique structural features, including a hydroxymethyl group and an acetonitrile moiety. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be represented as follows:
- Molecular Weight : 185.23 g/mol
- Functional Groups : Hydroxymethyl (-CH2OH), Nitrile (-C≡N)
The biological activity of this compound is attributed to its ability to interact with various biomolecules. The hydroxymethyl group can form hydrogen bonds, enhancing binding to specific targets such as enzymes and receptors. The nitrile group may participate in nucleophilic reactions, influencing cellular pathways and potentially leading to therapeutic effects.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies have shown that this compound possesses antibacterial properties against various Gram-positive and Gram-negative bacteria.
- Anticancer Properties : There is emerging evidence suggesting that this compound may induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy.
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has been noted, indicating potential use in treating inflammatory diseases.
Antimicrobial Activity
A study assessing the antimicrobial efficacy of various compounds found that this compound demonstrated significant inhibition against bacterial strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were recorded as follows:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| E. coli | 0.0048 |
| S. aureus | 0.0098 |
| Bacillus mycoides | 0.0048 |
| Candida albicans | 0.039 |
Anticancer Activity
In vitro studies have indicated that this compound can induce cell death in cancer cell lines through apoptosis and autophagy pathways, primarily mediated by reactive oxygen species (ROS) production.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 | 18 |
Case Studies
- Case Study on Antimicrobial Efficacy : A laboratory experiment conducted on various bacterial strains showed that the compound effectively inhibited growth at concentrations lower than traditional antibiotics, suggesting its potential as a novel antimicrobial agent.
- Case Study on Anticancer Properties : In a controlled study involving human cancer cell lines, treatment with the compound resulted in significant apoptosis, as evidenced by increased caspase activity and DNA fragmentation assays.
Q & A
Q. What are the primary synthetic routes for 2-[7-(Hydroxymethyl)naphthalen-2-yl]acetonitrile, and how can purification challenges be addressed?
The compound is typically synthesized via Friedel-Crafts acylation , where a naphthalene derivative reacts with acetonitrile in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions to prevent hydrolysis of the nitrile group . Purification often involves column chromatography using polar/non-polar solvent systems to isolate the product from byproducts. Challenges include maintaining anhydrous conditions and optimizing solvent gradients to separate structurally similar impurities .
Q. Which spectroscopic techniques are most effective for structural confirmation and purity assessment?
- NMR (¹H/¹³C): Key signals include the hydroxymethyl proton (δ ~4.8 ppm, broad singlet) and nitrile carbon (δ ~120 ppm). Aromatic protons in the naphthalene ring appear as multiplet clusters between δ 7.0–8.5 ppm .
- IR: Strong absorption bands for -OH (3200–3600 cm⁻¹) and nitrile (C≡N, ~2240 cm⁻¹) confirm functional groups .
- HPLC-MS: Validates purity (>95%) and molecular ion peaks (e.g., [M+H]⁺) .
Advanced Research Questions
Q. How can crystallographic studies resolve molecular conformation and intermolecular interactions?
Single-crystal X-ray diffraction (SC-XRD) is critical for determining bond angles, torsional strain, and hydrogen-bonding networks. For example, analogous naphthalene-acetonitrile derivatives exhibit π-π stacking between aromatic rings and hydrogen bonds involving the hydroxymethyl group, which stabilize the crystal lattice . Data collection requires crystals grown via slow evaporation in solvents like dichloromethane/hexane .
Q. What experimental design strategies optimize reaction conditions for high yield and selectivity?
- Design of Experiments (DoE): Use factorial designs to evaluate variables (e.g., catalyst loading, temperature, solvent polarity). For instance, a Central Composite Design (CCD) can model nonlinear relationships between reaction time and yield .
- Computational Screening: Quantum mechanical calculations (DFT) predict transition states and identify optimal Lewis acids. ICReDD’s reaction path search methods reduce trial-and-error experimentation by simulating activation energies .
Q. How can contradictions between theoretical predictions and experimental reactivity data be resolved?
Discrepancies often arise from solvent effects or unaccounted intermediates. Strategies include:
- Microkinetic Modeling: Integrate computational data (e.g., Gibbs free energy profiles) with experimental rate measurements.
- In Situ Spectroscopy: Monitor reactions via FT-IR or Raman to detect transient species .
- Sensitivity Analysis: Identify variables (e.g., pH, moisture) that disproportionately affect outcomes using Monte Carlo simulations .
Q. What computational tools predict the compound’s reactivity in nucleophilic or electrophilic reactions?
- Reactivity Descriptors: Fukui indices (calculated via DFT) highlight electrophilic/nucleophilic sites. For example, the nitrile group may act as an electrophile in SN2 reactions .
- Molecular Dynamics (MD): Simulate solvation effects in polar aprotic solvents (e.g., acetonitrile) to predict reaction pathways .
Q. How can structural analysis elucidate interactions with biological targets (e.g., enzymes)?
- Docking Simulations: AutoDock Vina or Schrödinger Suite predicts binding modes with proteins. Similar naphthalene derivatives show affinity for hydrophobic pockets via π-alkyl interactions .
- Isothermal Titration Calorimetry (ITC): Quantifies binding thermodynamics (ΔH, ΔS) for protein-ligand complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
